

# 2-(3-Methoxyphenyl)oxirane chemical properties and structure

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## Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)oxirane

Cat. No.: B1329709

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An In-depth Technical Guide to **2-(3-Methoxyphenyl)oxirane**

## Introduction

**2-(3-Methoxyphenyl)oxirane**, also commonly known as 3-methoxystyrene oxide, is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.<sup>[1]</sup> As a substituted epoxide, its strained three-membered ring serves as a potent electrophilic site, enabling a wide array of regioselective ring-opening reactions. This reactivity makes it a valuable chiral building block and intermediate for the synthesis of more complex molecular architectures, including pharmaceuticals and biologically active compounds. The presence of the methoxy-substituted phenyl group not only influences the electronic properties and reactivity of the oxirane ring but also provides a handle for further functionalization.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structure, physicochemical properties, synthesis, reactivity, and safe handling protocols. The information is synthesized from authoritative chemical databases and peer-reviewed literature to ensure scientific integrity and practical utility.

## Part 1: Molecular Structure and Spectroscopic Profile

The structure of **2-(3-Methoxyphenyl)oxirane** consists of an oxirane (epoxide) ring directly attached to a benzene ring, which is substituted with a methoxy group (-OCH<sub>3</sub>) at the meta-position. The molecule is chiral at the benzylic carbon of the oxirane ring, and can therefore exist as a racemic mixture or as individual (R)- and (S)-enantiomers.<sup>[2][3]</sup>

Key Structural Identifiers:

- IUPAC Name: **2-(3-methoxyphenyl)oxirane**<sup>[1]</sup>
- CAS Number: 32017-77-9 (for the racemate)<sup>[1]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>O<sub>2</sub><sup>[1]</sup>
- SMILES: COC1=CC=CC(=C1)C2CO2<sup>[1]</sup>

## Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **2-(3-Methoxyphenyl)oxirane**.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum of a related compound, styrene oxide, shows characteristic signals for the oxirane protons as a multiplet and two doublets of doublets, typically in the range of δ 2.5-4.0 ppm.<sup>[4][5]</sup> For **2-(3-Methoxyphenyl)oxirane**, one would expect:
  - Aromatic protons (Ar-H) appearing as multiplets in the δ 6.8-7.3 ppm region.
  - The benzylic proton on the oxirane ring (Ar-CH) as a doublet of doublets around δ 3.8-3.9 ppm.
  - The two diastereotopic protons of the -CH<sub>2</sub>- group of the oxirane ring as distinct signals (doublets of doublets) between δ 2.8 and 3.2 ppm.<sup>[4]</sup>
  - A sharp singlet for the methoxy group protons (-OCH<sub>3</sub>) around δ 3.8 ppm.
- <sup>13</sup>C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework. Based on data for 3-vinylanisole and other related structures, the expected chemical shifts are:<sup>[6]</sup>

- Aromatic carbons in the  $\delta$  110-160 ppm range, with the carbon attached to the methoxy group being the most downfield.
- The two carbons of the oxirane ring, with the benzylic carbon (Ar-C) around  $\delta$  52-54 ppm and the methylene carbon (-CH<sub>2</sub>-) around  $\delta$  51-53 ppm.
- The methoxy carbon (-OCH<sub>3</sub>) appearing as a sharp signal around  $\delta$  55 ppm.
- Mass Spectrometry (MS): The molecular ion peak [M]<sup>+</sup> would be observed at  $m/z$  = 150.17, corresponding to the molecular weight of the compound.<sup>[1]</sup>

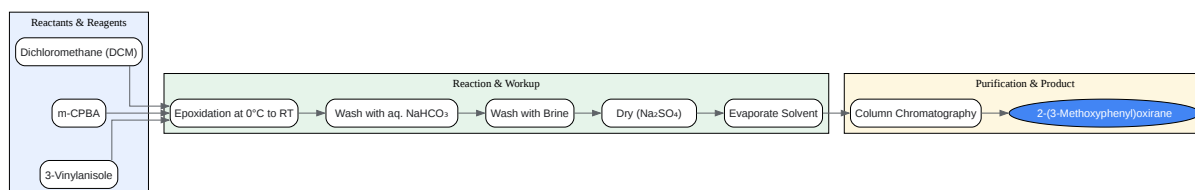
## Part 2: Physicochemical Properties

The physical and chemical properties of **2-(3-Methoxyphenyl)oxirane** are summarized below. These values are primarily computed properties sourced from authoritative chemical databases.

| Property                     | Value   | Source                          |
|------------------------------|---|---------------------------------|
| Molecular Weight             | 150.17 g/mol                                  | --INVALID-LINK-- <sup>[1]</sup> |
| Molecular Formula            | C <sub>9</sub> H <sub>10</sub> O <sub>2</sub> | --INVALID-LINK-- <sup>[1]</sup> |
| XLogP3                       | 1.8   | --INVALID-LINK-- <sup>[1]</sup> |
| Hydrogen Bond Donor Count    | 0   | --INVALID-LINK-- <sup>[1]</sup> |
| Hydrogen Bond Acceptor Count | 2   | --INVALID-LINK-- <sup>[1]</sup> |
| Rotatable Bond Count         | 2   | --INVALID-LINK-- <sup>[1]</sup> |
| Exact Mass                   | 150.068079557 Da                              | --INVALID-LINK-- <sup>[1]</sup> |

## Part 3: Synthesis and Mechanistic Insight

The most direct and common method for synthesizing **2-(3-Methoxyphenyl)oxirane** is through the epoxidation of its corresponding alkene precursor, 3-vinylanisole (also known as 3-methoxystyrene). This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent.



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*Synthesis workflow for 2-(3-Methoxyphenyl)oxirane.*

## Experimental Protocol: Epoxidation of 3-Vinylanisole

This protocol describes a standard laboratory procedure for the synthesis of **2-(3-Methoxyphenyl)oxirane**.

Materials:

- 3-Vinylanisole (1.0 eq)
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Silica gel for column chromatography
- Eluent: Ethyl acetate/Hexanes mixture

Procedure:

- Reaction Setup: Dissolve 3-vinylanisole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
- Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes.
  - Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. m-CPBA is a powerful but relatively safe and easy-to-handle oxidizing agent for this transformation.[\[7\]](#)
- Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-vinylanisole) is consumed.
- Quenching and Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub> solution (2 x 50 mL).
  - Causality: This step is critical to neutralize and remove the acidic byproduct, m-chlorobenzoic acid, and any unreacted m-CPBA.[\[7\]](#)
- Wash the organic layer with brine (1 x 50 mL).
  - Causality: The brine wash helps to remove residual water and break any emulsions.
- Drying and Concentration: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to yield pure **2-(3-Methoxyphenyl)oxirane**.

- Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy. To prevent acid-catalyzed ring-opening on the silica gel, the silica can be pre-treated with triethylamine.[7]

## Part 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-(3-Methoxyphenyl)oxirane** stems from the high ring strain of the epoxide, which makes it susceptible to nucleophilic ring-opening reactions.[8] These reactions typically proceed via an  $S_N2$  mechanism.

- Under Basic or Nucleophilic Conditions: The nucleophile will preferentially attack the less sterically hindered carbon atom (the  $-CH_2-$  position).
- Under Acidic Conditions: The reaction proceeds via a species with carbocationic character. The acid protonates the epoxide oxygen, making the ring a better leaving group. The nucleophile then attacks the more substituted carbon (the benzylic position), as a positive charge at this position is stabilized by the adjacent phenyl ring.

### Protocol: Nucleophilic Ring-Opening with an Amine

This protocol details the reaction of **2-(3-Methoxyphenyl)oxirane** with a primary amine, such as benzylamine, to form a  $\beta$ -amino alcohol, a common structural motif in pharmaceuticals.

Materials:

- **2-(3-Methoxyphenyl)oxirane** (1.0 eq)
- Benzylamine (1.1 eq)
- Ethanol (or another suitable protic solvent)

Procedure:

- Reaction Setup: In a flask, dissolve **2-(3-Methoxyphenyl)oxirane** in ethanol.
- Nucleophile Addition: Add benzylamine to the solution at room temperature.

- Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50 °C) to accelerate the reaction. Monitor by TLC.
- Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

*Mechanism of nucleophilic ring-opening of an epoxide.*

## Part 5: Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **2-(3-Methoxyphenyl)oxirane** is not widely available, data from structurally similar epoxides and general chemical safety principles dictate cautious handling.<sup>[9]</sup> Epoxides as a class should be treated as potentially toxic and irritant.

- Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).<sup>[10]</sup>
- Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.<sup>[10]</sup>
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
- Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.<sup>[9]</sup>
- First Aid:
  - Inhalation: Move to fresh air.
  - Skin Contact: Immediately wash with soap and plenty of water.
  - Eye Contact: Rinse cautiously with water for several minutes.
  - Ingestion: Rinse mouth. Do not induce vomiting. Call a physician.<sup>[10]</sup>

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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